

An In-depth Technical Guide to the Solubility and Stability Profile of EF24

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Compound of Interest

Compound Name: EF24

Cat. No.: B12045812

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of **EF24**, a synthetic analog of curcumin with promising therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug development and is based on currently available scientific literature.

Executive Summary

EF24, or 3,5-bis(2-fluorobenzylidene)piperidin-4-one, is a monocarbonyl analog of curcumin designed to overcome the limitations of its parent compound, notably its poor bioavailability and stability.^[1] While exhibiting enhanced biological activity, a thorough understanding of its physicochemical properties is paramount for its successful translation into a clinical candidate. This guide summarizes the known solubility and stability characteristics of **EF24**, details relevant experimental protocols, and illustrates key signaling pathways influenced by this compound.

Solubility Profile

EF24 is a lipophilic molecule with limited aqueous solubility, a critical factor influencing its formulation and delivery.^[2] While precise quantitative data across a wide range of organic solvents is not extensively published, available information indicates its solubility characteristics.

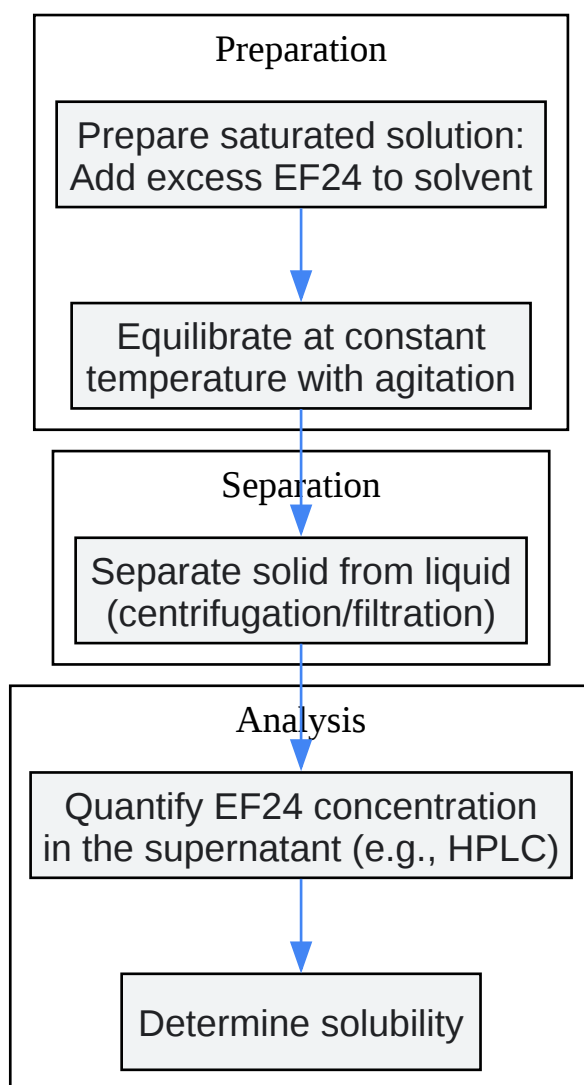
Table 1: Quantitative Solubility Data for **EF24**

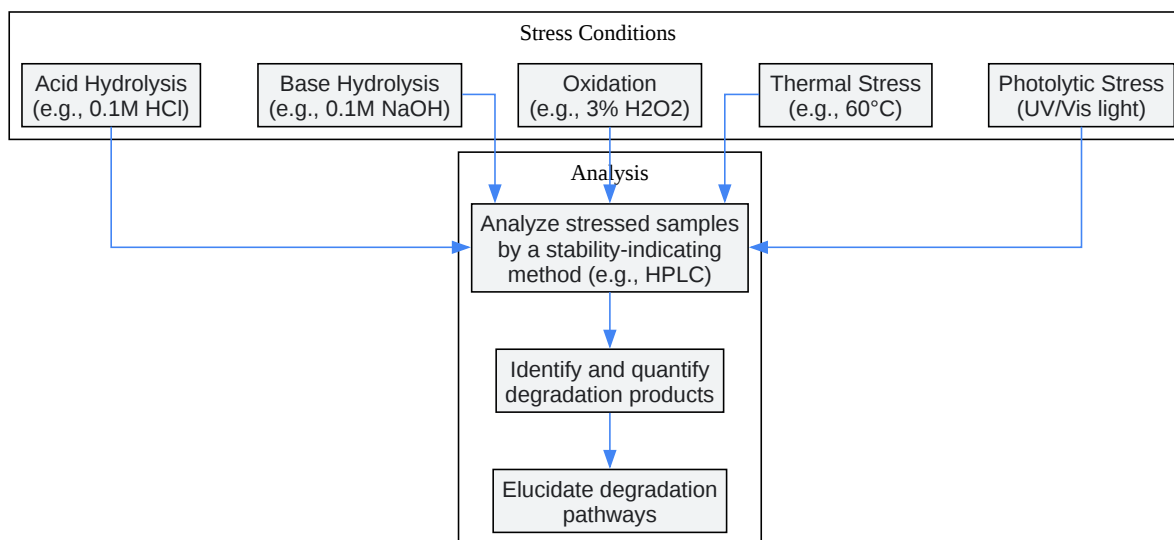
Solvent System	Solubility	Method	Reference(s)
Water	Poor/Insoluble	Not specified	[2]
Dimethyl Sulfoxide (DMSO)	≥20 mg/mL	Not specified	Inferred from common lab practice[3][4]
Aqueous solution with HPβCD	13.8 mg/mL (from 1.64 mg/mL)	Phase solubility analysis	from a study on a related compound

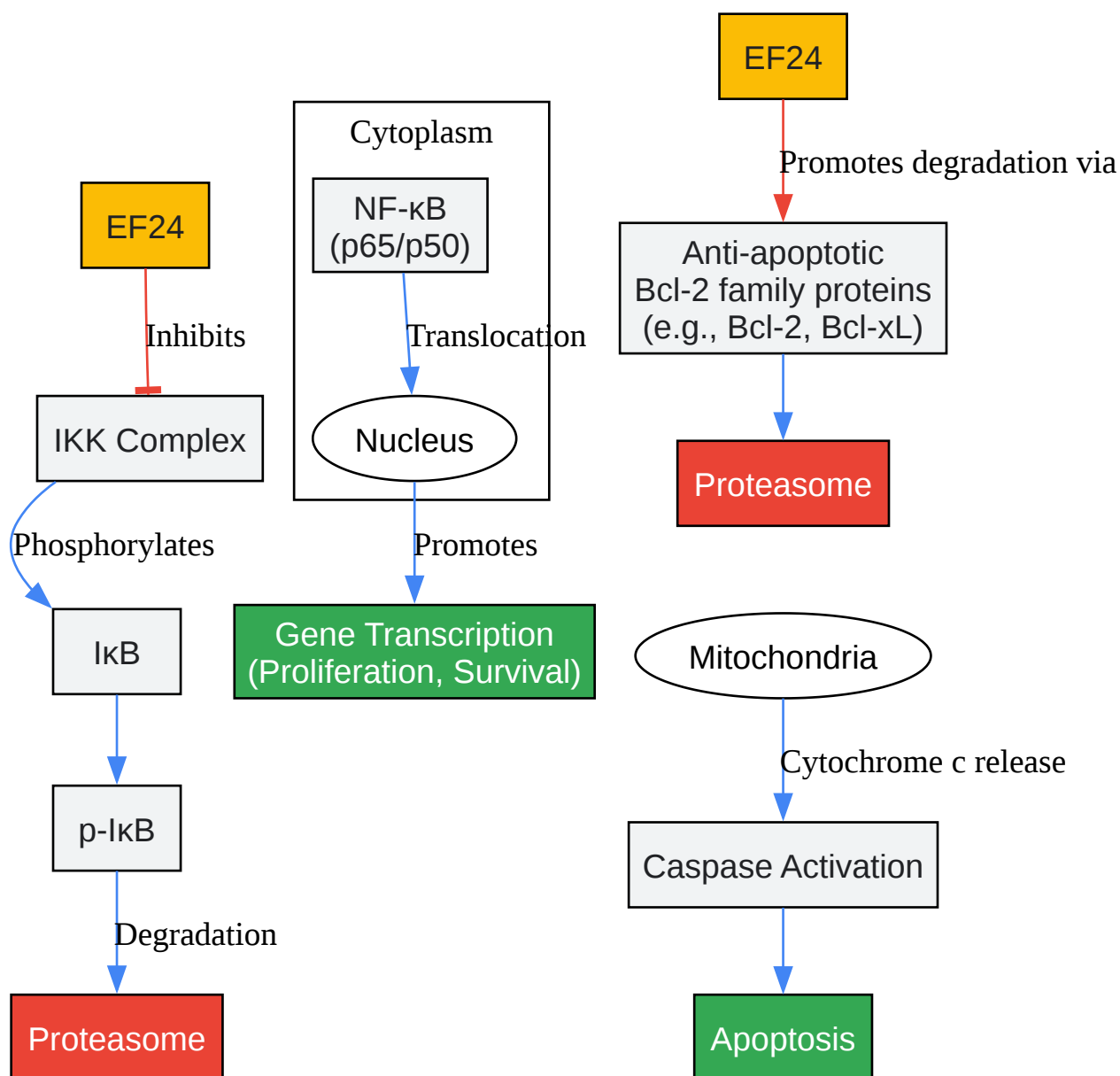
2.1 Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

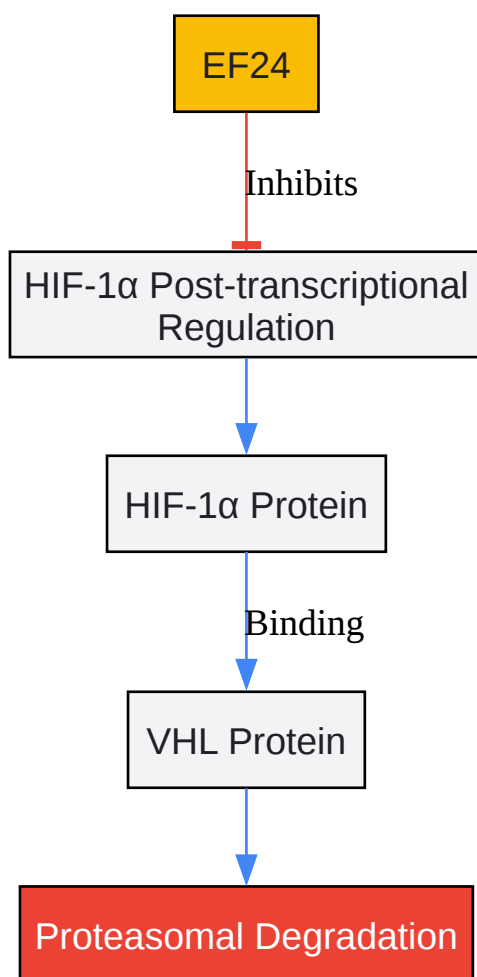
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Workflow for Shake-Flask Solubility Determination









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